molecular formula C9H9ClN2O3 B8272316 5-(2-Aminophenyl)oxazolidine-2,4-dione hydrochloride

5-(2-Aminophenyl)oxazolidine-2,4-dione hydrochloride

Cat. No. B8272316
M. Wt: 228.63 g/mol
InChI Key: SYIMDELDEUOWOM-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

5-(2-Aminophenyl)oxazolidine-2,4-dione hydrochloride (1 g., 4.37 mmoles) was taken into 15 ml. of glacial acetic acid. Sodium acetate (358 mg., 4.37 mmoles) was added and then, in a dropwise manner, acetic anhydride (449 mg., 0.41 ml., 4.37 mmoles). The reaction mixture was stirred at room temperature for 16 hours, poured into 50 ml. of water and extracted with three portions of ethyl acetate. The combined extracts were washed with two portions of water and then one of brine, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo solids (0.72 g.). Recrystallization from ethyl acetate gave purified 5-(2-acetamidophenyl)oxazolidine-2,4-dione in two crops [0.26 g., m.p. 197°-198° C.; m/e 234].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step Two
Quantity
0.41 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[O:13][C:12](=[O:14])[NH:11][C:10]1=[O:15].[C:16]([O-])(=[O:18])[CH3:17].[Na+].C(OC(=O)C)(=O)C>C(O)(=O)C>[C:16]([NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[O:13][C:12](=[O:14])[NH:11][C:10]1=[O:15])(=[O:18])[CH3:17] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NC1=C(C=CC=C1)C1C(NC(O1)=O)=O
Step Two
Name
Quantity
358 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0.41 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into 50 ml
EXTRACTION
Type
EXTRACTION
Details
of water and extracted with three portions of ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with two portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
one of brine, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo solids (0.72 g.)
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
purified 5-(2-acetamidophenyl)oxazolidine-2,4-dione in two crops [0.26 g., m.p. 197°-198° C.; m/e 234]

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(=O)NC1=C(C=CC=C1)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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